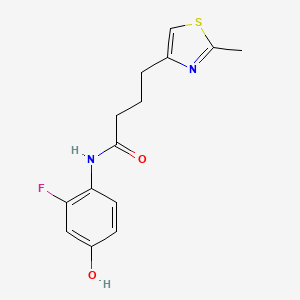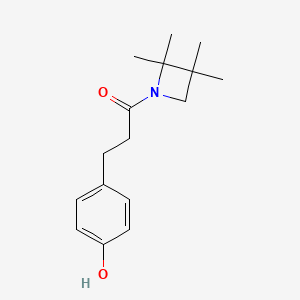![molecular formula C19H26N4O B7648291 N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In
Mecanismo De Acción
The mechanism of action of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is believed to be related to its high affinity for the dopamine D2 receptor. By binding to this receptor, this compound can modulate dopamine signaling in the brain, which is implicated in a variety of neurological disorders. This compound has also been shown to have some affinity for other receptors such as the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In animal models, this compound has been shown to increase dopamine release in the brain, which is associated with improved motor function in Parkinson's disease models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of dopamine and serotonin signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine. One area of interest is the development of more water-soluble derivatives of this compound, which may improve its efficacy in experimental settings. Another area of interest is the investigation of this compound's potential as an antidepressant and anxiolytic agent in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine involves several steps, starting with the reaction of 4-methoxy-3-methylphenylacetonitrile with 2-bromo-1-(pyrimidin-2-yl)piperidine. The resulting intermediate is then reduced to this compound using lithium aluminum hydride. The purity and yield of this compound can be improved through further purification methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine has been studied extensively in animal models for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound has also been shown to have potential as an antidepressant and anxiolytic agent in animal models.
Propiedades
IUPAC Name |
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-13-16(5-6-18(14)24-3)15(2)22-17-7-11-23(12-8-17)19-20-9-4-10-21-19/h4-6,9-10,13,15,17,22H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGDHWMRRMLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC2CCN(CC2)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)
![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
